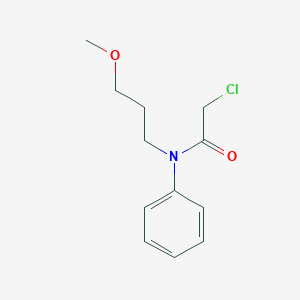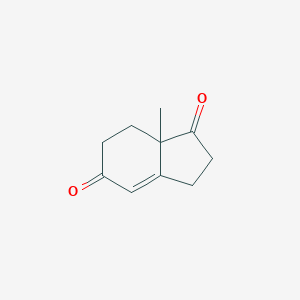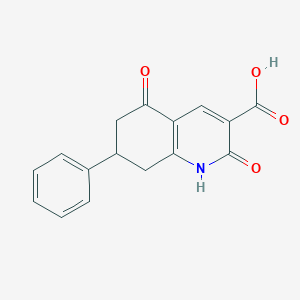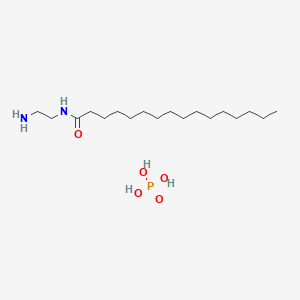![molecular formula C17H27NO3 B009310 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate CAS No. 101932-09-6](/img/structure/B9310.png)
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate, also known as CP-544326, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a selective agonist of the alpha7 nicotinic acetylcholine receptor (nAChR) and has been shown to have various biochemical and physiological effects.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
作用機序
The mechanism of action of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate involves its binding to the alpha7 nAChR and activation of the receptor. This leads to the influx of calcium ions into the cell, which triggers various downstream signaling pathways. The activation of the alpha7 nAChR has been shown to enhance cognitive function, improve memory, and reduce inflammation in the brain.
生化学的および生理学的効果
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have various biochemical and physiological effects. It has been reported to enhance cognitive function and improve memory in animal models of Alzheimer's disease and schizophrenia. It has also been shown to reduce inflammation in the brain and improve synaptic plasticity. In addition, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the advantages of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate in lab experiments is its high affinity and selectivity for the alpha7 nAChR. This allows for specific targeting of the receptor and reduces the potential for off-target effects. However, one of the limitations of using 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate is its poor solubility in water, which can make it challenging to administer in vivo.
将来の方向性
There are several future directions for the research and development of 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to fully understand the mechanism of action and the downstream signaling pathways activated by 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate.
合成法
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate can be synthesized using a multi-step process. The first step involves the synthesis of the key intermediate, 1-azabicyclo[2.2.2]octan-3-ol, which can be obtained by the reduction of 1-azabicyclo[2.2.2]octane-3,7-dione. The second step involves the conversion of 1-azabicyclo[2.2.2]octan-3-ol to the corresponding chloride, which is then reacted with (E)-2-cyclopentyl-2-hydroxypent-3-enoic acid to obtain 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate. This synthesis method has been reported in several scientific publications and has been optimized for large-scale production.
科学的研究の応用
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been extensively studied for its potential therapeutic applications. It has been shown to have a high affinity and selectivity for the alpha7 nAChR, which is a ligand-gated ion channel that is widely distributed in the central nervous system. The alpha7 nAChR has been implicated in various neurological disorders, including Alzheimer's disease, schizophrenia, and autism spectrum disorder. Therefore, 1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate has been investigated as a potential treatment for these disorders.
特性
CAS番号 |
101932-09-6 |
|---|---|
製品名 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC名 |
1-azabicyclo[2.2.2]octan-3-yl (E)-2-cyclopentyl-2-hydroxypent-3-enoate |
InChI |
InChI=1S/C17H27NO3/c1-2-9-17(20,14-5-3-4-6-14)16(19)21-15-12-18-10-7-13(15)8-11-18/h2,9,13-15,20H,3-8,10-12H2,1H3/b9-2+ |
InChIキー |
KFIKGORTYFCONO-UHFFFAOYSA-N |
異性体SMILES |
C/C=C/C(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
正規SMILES |
CC=CC(C1CCCC1)(C(=O)OC2CN3CCC2CC3)O |
同義語 |
1-azabicyclo[2.2.2]oct-8-yl (E)-2-cyclopentyl-2-hydroxy-pent-3-enoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



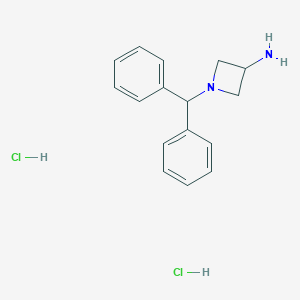
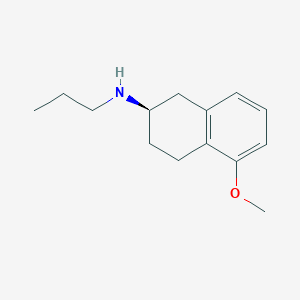
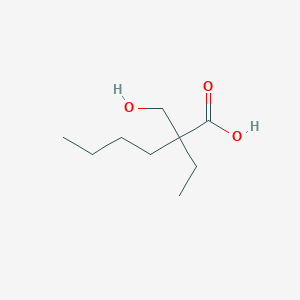
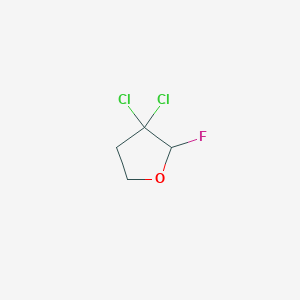
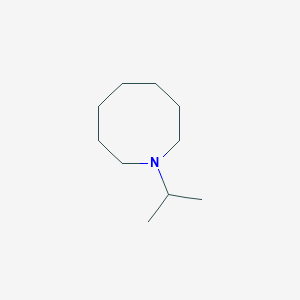
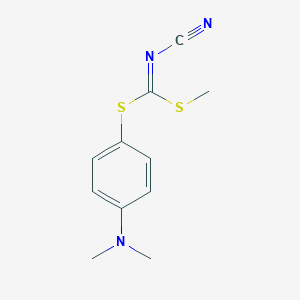
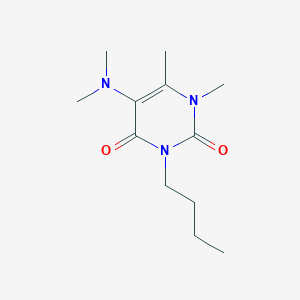
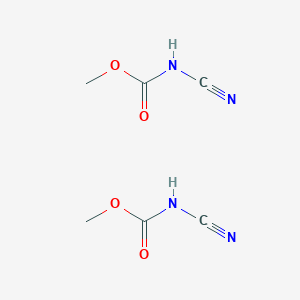
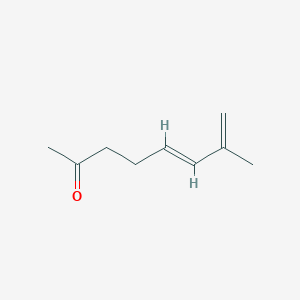
![Dimethyl 2-[di(methylthio)methylidene]malonate](/img/structure/B9244.png)
